molecular formula C14H9F6OP B2904195 Bis(4-(trifluoromethyl)phenyl)phosphine oxide CAS No. 15929-43-8

Bis(4-(trifluoromethyl)phenyl)phosphine oxide

Cat. No.: B2904195
CAS No.: 15929-43-8
M. Wt: 338.189
InChI Key: QBRQTQSIWMMJGR-UHFFFAOYSA-N
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Description

Bis(4-(trifluoromethyl)phenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C14H9F6OP . It is characterized by the presence of two phenyl rings substituted with trifluoromethyl groups and bonded to a phosphine oxide group. This compound is known for its unique chemical properties and applications in various fields of scientific research and industry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine oxide typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with phosphoryl chloride . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise

Properties

IUPAC Name

oxo-bis[4-(trifluoromethyl)phenyl]phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6OP/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUILBJIDCJXKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[P+](=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6OP+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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